5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 1256813-16-7
VCID: VC19752338
InChI: InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid

CAS No.: 1256813-16-7

Cat. No.: VC19752338

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid - 1256813-16-7

Specification

CAS No. 1256813-16-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid
Standard InChI InChI=1S/C13H18N2O2/c16-13(17)4-2-1-3-11-6-5-10-9-14-8-7-12(10)15-11/h5-6,14H,1-4,7-9H2,(H,16,17)
Standard InChI Key NQTHAUOSCYNKIX-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1N=C(C=C2)CCCCC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s systematic name, 5-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid, reflects its bicyclic naphthyridine core fused with a pentanoic acid side chain. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight234.294 g/mol
Exact Mass234.137 Da
PSA62.22 Ų
LogP2.375

The naphthyridine ring system contributes to its planar aromaticity, while the tetrahydro modification introduces partial saturation, enhancing conformational flexibility . The pentanoic acid moiety enables covalent conjugation with amines, alcohols, and other nucleophiles, making it a versatile scaffold for drug design .

Structural Elucidation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In 1H^1\text{H}-NMR, signals at δ 2.50–3.10 ppm correspond to the tetrahydro-naphthyridine protons, while the pentanoic acid chain exhibits characteristic peaks at δ 1.20–1.80 ppm (methylene groups) and δ 12.10 ppm (carboxylic acid proton) . High-resolution MS (HRMS) shows a parent ion at m/z 234.137 [M+H]+^+ .

Synthesis and Synthetic Derivatives

Original Synthesis by Coleman et al.

The first synthesis, reported in 2002, involved a five-step sequence :

  • Friedländer Annulation: Condensation of 2-aminopyridine with cyclohexanone to form the naphthyridine core.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H2_2) reduced aromatic rings to yield the tetrahydro derivative.

  • Side-Chain Elongation: Alkylation with ethyl bromoacetate extended the carbon chain.

  • Saponification: Hydrolysis of the ester to the carboxylic acid using lithium hydroxide.

  • Purification: Silica gel chromatography achieved >90% purity .

Patent-Based Modifications (WO2018009501A1)

Recent patents describe derivatization strategies to enhance bioavailability and target specificity :

  • Amide Conjugates: Coupling with amino acids (e.g., Example 1: 4-[5-(naphthyridinyl)pentanoylamino]butanoic acid) via carbodiimide-mediated reactions (EDC/HOBt) .

  • Fluorinated Analogs: Introduction of fluorine at the 5-position improved metabolic stability (LogP reduced to 1.92) .

  • Peptide Mimetics: Substitution with benzimidazole or quinoline groups (Examples 72–73) increased αvβ3 binding affinity (Ki=1.2 nMK_i = 1.2 \ \text{nM}) .

Pharmacological Applications

Integrin Antagonism

The compound’s primary therapeutic mechanism involves inhibition of αvβ3 and αvβ5 integrins, cell adhesion receptors overexpressed in cancer and osteoporosis . Key findings include:

  • Bone Resorption Inhibition: In vitro assays showed 80% reduction in osteoclast activity at 10 µM .

  • Anti-Angiogenic Effects: Reduced endothelial cell migration by 60% in murine models .

  • Cancer Therapy: Derivatives (e.g., Example 85) suppressed tumor growth in xenograft models (IC50_{50} = 50 nM) .

Structure-Activity Relationships (SAR)

  • Side-Chain Length: Pentanoic acid (5 carbons) optimized binding vs. shorter chains (3–4 carbons) .

  • Naphthyridine Substitution: Fluorine at position 6 enhanced selectivity for αvβ3 over αvβ5 (IC50\text{IC}_{50} ratio = 12:1) .

  • Amide Modifications: Aryl groups (e.g., benzothiazole) improved oral bioavailability (F%=45%F\% = 45\%) .

Recent Advances and Future Directions

Patent Trends (2022–2025)

  • US10793564B2: Highlights use in amino acid prodrugs for enhanced solubility .

  • WO2018009501A1: Focuses on fluorinated analogs for CNS penetration .

Unmet Challenges

  • Oral Bioavailability: Current derivatives exhibit moderate absorption (Cmax=1.2 μMC_{\text{max}} = 1.2 \ \mu\text{M}) .

  • Off-Target Effects: Selectivity over α5β1 integrin remains suboptimal (IC50\text{IC}_{50} ratio = 5:1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator